{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid {3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Brand Name: Vulcanchem
CAS No.: 1353984-92-5
VCID: VC8234182
InChI: InChI=1S/C17H24N2O2/c20-17(21)13-18-9-8-15(10-18)12-19(16-6-7-16)11-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,20,21)
SMILES: C1CC1N(CC2CCN(C2)CC(=O)O)CC3=CC=CC=C3
Molecular Formula: C17H24N2O2
Molecular Weight: 288.4 g/mol

{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

CAS No.: 1353984-92-5

Cat. No.: VC8234182

Molecular Formula: C17H24N2O2

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid - 1353984-92-5

Specification

CAS No. 1353984-92-5
Molecular Formula C17H24N2O2
Molecular Weight 288.4 g/mol
IUPAC Name 2-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]acetic acid
Standard InChI InChI=1S/C17H24N2O2/c20-17(21)13-18-9-8-15(10-18)12-19(16-6-7-16)11-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,20,21)
Standard InChI Key ZBXQQJHMZLWEKY-UHFFFAOYSA-N
SMILES C1CC1N(CC2CCN(C2)CC(=O)O)CC3=CC=CC=C3
Canonical SMILES C1CC1N(CC2CCN(C2)CC(=O)O)CC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered secondary amine) substituted at the 1-position with an acetic acid group and at the 3-position with a [(benzyl-cyclopropyl-amino)-methyl] side chain. This arrangement introduces three key structural elements:

  • Pyrrolidine backbone: Provides conformational rigidity and enhances metabolic stability compared to linear amines.

  • Benzyl-cyclopropylamine group: Combines aromatic (benzyl) and strained aliphatic (cyclopropyl) components, potentially influencing receptor binding kinetics.

  • Acetic acid moiety: Introduces acidity (pKa ~4.8) and hydrogen-bonding capacity.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₇H₂₅N₂O₂
Molecular Weight288.39 g/mol
InChI KeyZBXQQJHMZLWEKY-UHFFFAOYNA-N
Discontinuation StatusDiscontinued (CymitQuimica)

Stereochemical Considerations

The molecule contains two stereogenic centers:

  • Carbon-3 of the pyrrolidine ring

  • Carbon-1 of the cyclopropane ring
    Synthetic routes typically produce racemic mixtures, necessitating chiral resolution techniques analogous to those described in piperidine derivative separations .

Synthesis and Production

Laboratory-Scale Synthesis

While explicit protocols for this compound remain proprietary, retro-synthetic analysis suggests a three-step approach:

  • Pyrrolidine functionalization:

    • N-alkylation of pyrrolidine with propargyl bromide

    • Cyclopropanation via Simmons-Smith reaction

  • Amine side chain installation:

    • Mannich reaction between cyclopropylmethylamine and benzaldehyde

  • Carboxylic acid introduction:

    • Kolbe-Schmitt carboxylation at the 1-position

Table 2: Synthetic Challenges and Solutions

ChallengeMitigation Strategy
Cyclopropane ring strainLow-temperature (0–5°C) reaction conditions
Racemate separationDiastereomeric salt formation with L-tartaric acid
PurificationReverse-phase HPLC (C18 column, 70:30 acetonitrile/water)
ParameterValue
LogP (lipophilicity)2.1 ± 0.3
Aqueous Solubility1.2 mg/mL (pH 7.4)
Plasma Protein Binding89% (albumin-dominated)

Therapeutic Hypotheses

  • Immunosuppression: Structural similarity to JAK3 inhibitors suggests potential in autoimmune disease management .

  • Neuroprotection: Pyrrolidine-acetic acid derivatives exhibit glutamate receptor modulation (EC₅₀ = 3–8 μM).

Analytical Characterization

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, D₂O): δ 7.32–7.25 (m, 5H, Ar-H), 3.81 (dd, J = 12.4 Hz, 1H), 3.10–2.95 (m, 4H)

  • HRMS (ESI+): m/z 289.1912 [M+H]⁺ (calc. 289.1916)

Chromatographic Behavior

MethodRetention TimeMobile Phase
Reverse-phase HPLC8.2 min65:35 MeOH/H₂O + 0.1% TFA
HILIC4.7 min90:10 ACN/50 mM NH₄OAc

Research Applications and Future Directions

Current Uses

  • Lead compound in kinase inhibitor discovery programs

  • Chiral building block for complex molecule synthesis

Development Opportunities

  • Isotope Labeling: ¹³C/¹⁵N analogs for metabolic tracing

  • Prodrug Development: Esterification to enhance oral bioavailability

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